tert-Butyl 2-(ethylamino)acetate
Overview
Description
tert-Butyl 2-(ethylamino)acetate: is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is a versatile chemical used in various research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(ethylamino)acetate can be synthesized through the reaction of tert-butyl bromoacetate with ethylamine. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(ethylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl 2-(ethylamino)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biochemical pathways and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(ethylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 2-(methylamino)acetate
- tert-Butyl 2-(propylamino)acetate
- tert-Butyl 2-(butylamino)acetate
Comparison: tert-Butyl 2-(ethylamino)acetate is unique due to its specific ethylamino group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tert-butyl 2-(ethylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-9-6-7(10)11-8(2,3)4/h9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGKVKXBGFCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573183 | |
Record name | tert-Butyl N-ethylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172317-17-8 | |
Record name | tert-Butyl N-ethylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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